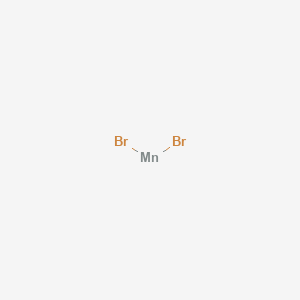

Manganese bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Optoelectronic Materials:

- Light-emitting diodes (LEDs): Mn(II) bromide is a promising component in developing lead-free and environmentally friendly LEDs. Research has shown its potential for creating efficient green-emitting LEDs with desirable characteristics like high brightness and color purity [].

X-ray Imaging and Scintillators:

- X-ray detection: Mn(II)-based compounds demonstrate potential in X-ray imaging applications due to their ability to convert X-ray radiation into visible light. This property makes them suitable for developing scintillators, which are materials used to detect and convert ionizing radiation into light signals [].

Sensors:

- Fluorescence-based detection: Research explores the use of Mn(II)-based organo-inorganic hybrid materials (OIHMHs) in fabricating sensors for various purposes. These sensors can detect various targets, including pesticides, air pollutants, and humidity, by utilizing the fluorescence properties of Mn(II) [].

Other Applications:

Manganese bromide, specifically manganese(II) bromide, is an inorganic compound with the chemical formula MnBr₂. It consists of manganese in the +2 oxidation state and bromine. This compound is typically encountered as a pink or red crystalline solid that is soluble in water and polar solvents. Manganese bromide is notable for its coordination chemistry and is used in various applications, including organic synthesis and as a catalyst.

MnBr₂ is considered a mild irritant and should be handled with care. It can cause skin and eye irritation upon contact. Exposure to MnBr₂ dust or fumes may irritate the respiratory system [].

- Acute Toxicity: Data on the acute oral toxicity of MnBr₂ is limited. However, studies suggest moderate to low toxicity upon ingestion.

- Chronic Toxicity: Long-term exposure to high levels of manganese dust can lead to neurological problems like manganism.

Manganese(II) bromide can be synthesized through several methods:

- Direct Combination: As mentioned earlier, heating manganese metal with bromine gas is a straightforward method.

- Neutralization: Reacting manganese oxide with hydrobromic acid can also yield manganese(II) bromide:

- Precipitation: Manganese(II) sulfate can react with sodium bromide to precipitate manganese(II) bromide:

Manganese(II) bromide has several practical applications:

- Catalysis: It serves as a catalyst in organic reactions such as the Stille reaction, where it replaces palladium .

- Chemical Synthesis: It is used in synthesizing various organic compounds due to its ability to facilitate carbon-carbon bond formation.

- Analytical Chemistry: Manganese(II) bromide is utilized in analytical methods for detecting and quantifying certain compounds.

Research has shown that manganese(II) ions can interact with other halides during chlorination processes. For instance, the presence of bromide enhances the oxidation of manganese(II), which has implications for water treatment practices . The interaction between manganese and reactive bromine species plays a significant role in environmental chemistry, particularly regarding the fate of manganese in aquatic systems.

Manganese(II) bromide shares similarities with other manganese halides. Here are some comparable compounds:

| Compound | Formula | Unique Characteristics |

|---|---|---|

| Manganese(II) Chloride | MnCl₂ | More soluble than manganese(II) bromide; used in similar applications but more reactive with water. |

| Manganese(II) Iodide | MnI₂ | Less stable than manganese(II) bromide; often used in organic synthesis for iodine transfer reactions. |

| Manganese(IV) Oxide | MnO₂ | Acts as a strong oxidizing agent; used in batteries and catalysis but does not contain halides. |

Manganese(II) bromide is unique due to its specific interactions with both organic substrates and halogens, making it particularly useful in synthetic chemistry compared to its counterparts

The synthesis methods employed for manganese bromide-based materials significantly influence their structural characteristics, dimensionality, and ultimately their physical and chemical properties. From templated growth approaches using metal-organic frameworks to high-pressure techniques, each synthetic route offers unique advantages for controlling the architecture of the resulting materials. Metal-organic frameworks (MOFs) have emerged as powerful templates for the growth of well-defined manganese bromide clusters with specific geometrical arrangements. The metal-organic framework Zr6O4(OH)4(bpydc)6 (where bpydc2- = 2,2'-bipyridine-5,5'-dicarboxylate) has been successfully used to template the growth of a cluster fragment of two-dimensional MnBr2, exhibiting spin frustration properties. This approach represents a significant advance in creating confined magnetic systems with tailored properties. Single-crystal and powder X-ray diffraction analyses reveal that these templated clusters consist of 19 manganese ions arranged in a triangular lattice motif resembling a single layer of bulk MnBr2. The triangular arrangement of high-spin Mn(II) centers (S = 5/2) within these clusters creates geometric spin frustration when coupled with antiferromagnetic interactions between the metal centers. This unique combination makes these materials particularly interesting for studying quantum magnetic phenomena. The synthesis procedure involves exposing the MOF crystals to a solution of MnBr2·4H2O in acetonitrile, followed by careful washing steps to remove unreacted MnBr2 powder. This method produces clusters with the formula Mn19Br36(bpy)6(MeCN)2, where the cluster adopts a disklike structure with a triangular lattice of metal ions. Magnetic characterization of these clusters reveals compelling evidence of antiferromagnetic coupling between the Mn(II) centers. Dynamic magnetic susceptibility measurements suggest the population of low-lying excited states, consistent with magnetic frustration. Density functional theory calculations further support these findings, predicting a doubly degenerate, highly geometrically frustrated ground state with a total spin of STotal = 5/2. The magnetic behavior of these templated MnBr2 clusters differs significantly from bulk MnBr2, suggesting that spatial confinement dramatically influences the magnetic properties. Table 1 summarizes the key structural and magnetic parameters of these MOF-templated MnBr2 clusters. Table 1. Structural and Magnetic Parameters of MOF-Templated MnBr2 Clusters This templating approach offers a unique method for creating magnetically frustrated systems that can be considered as "quantum dot" analogs of two-dimensional MnBr2 layers. The confined growth within the MOF pores effectively creates a fragment of a 2D material with distinct properties that can be systematically studied, providing insights into the behavior of quantum magnetic materials. Mechanochemical synthesis has emerged as a powerful solvent-free approach for creating hybrid manganese bromide materials with controlled chirality. This synthetic route stands out for its efficiency, environmental friendliness, and ability to produce pure-phase materials with precise composition control. Recent research has demonstrated the successful synthesis of chiral hybrid manganese bromide compounds using mechanochemical techniques. By incorporating chiral organic cations such as (R/S)-C20H28N2, researchers have created a family of zero-dimensional hybrid manganese bromides with fascinating chiroptical properties. The process typically involves ball milling the manganese bromide precursors with the appropriate chiral organic components, resulting in compounds with the formula (RR/SS-C20H28N2)3MnBr8·2X (where X represents various solvent molecules such as C2H5OH, CH3OH, or H2O). A key advantage of the mechanochemical approach is the enhanced control over halide composition compared to traditional solvent synthesis routes. For instance, researchers have demonstrated the preparation of MAPb(IₓBr₁₋ₓ)₃ with continuously varying x values while maintaining material properties and suppressing phase segregation that frequently occurs in solution-based synthesis. This level of compositional control is particularly valuable for fine-tuning the optical and electronic properties of manganese bromide-based materials. The chiral ammonium-manganese bromide hybrids synthesized through mechanochemical methods exhibit remarkable chiroptical properties, particularly circularly polarized luminescence (CPL). By manipulating the bond-angle distortions in the [MnBr4]2- tetrahedra through the incorporation of different solvent molecules or the use of acid-induced structural transformation, researchers have achieved enhanced CPL signals with luminescence asymmetry factors (glum) ranging from 10-4 to 1.23 × 10-2. The mechanochemical synthesis of phenylethylammonium manganese bromide compounds such as (R-PEA)2MnBr4 and (S-PEA)2MnBr4 yields materials with fascinating stimuli-responsive luminescent properties. These compounds display reversible transitions between a kinetically stable red-emissive amorphous state and a thermodynamically stable green-emissive crystalline state at room temperature, making them promising candidates for applications in time-temperature indicators and X-ray scintillators. Table 2. Chiroptical Properties of Mechanochemically Synthesized Manganese Bromide Hybrids The mechanochemical approach offers several advantages, including the elimination of solvent effects that can complicate the synthetic process and the ability to produce pure-phase materials with precise control over composition and structure. This method is particularly valuable for creating materials with targeted optical and electronic properties for applications in sensing, display technologies, and quantum information processing. Microwave-assisted synthesis represents a rapid and efficient approach for preparing cesium manganese bromide nanocrystals with tunable properties. This method allows for precise control over the crystal phase and consequently the optical properties of the resulting materials, making it particularly valuable for applications requiring color-tunable emission. Recent research has demonstrated the development of a simple microwave-assisted (MW-AT) synthesis strategy for creating lead-free cesium manganese bromide perovskite nanocrystals (NCs) with tunable red-green-blue (RGB) emission. The synthesis typically involves the reaction of MnBr2 with cesium precursors in the presence of oleic acid (OA), oleylamine (OAm), and 1-octadecene (ODE) in a microwave reactor. By controlling the MnBr2 concentration during synthesis, researchers have achieved phase engineering from Mn2+-doped CsBr (blue emission) to zero-dimensional (0D) Cs3MnBr5 NCs (green emission) to one-dimensional (1D) CsMnBr3 NCs (red emission). This microwave-assisted approach offers several advantages over conventional heating methods, including shorter reaction times, uniform heating, and improved control over particle nucleation and growth, resulting in more monodisperse nanocrystals with superior optical properties. The rapid heating and cooling cycles possible with microwave synthesis also enable better control over phase transformations, facilitating the creation of pure-phase materials that might be challenging to obtain through traditional heating methods. A fascinating aspect of these cesium manganese bromide nanocrystals is their response to controlled moisture environments. When exposed to moisture under controlled conditions, both 0D Cs3MnBr5 and 1D CsMnBr3 NCs transform into 0D Cs2MnBr4·2H2O NCs with blue emission. This transformation is reversible, and the original phases can be recovered through thermal annealing, providing an additional mechanism for controlling the optical properties of these materials. Table 3. Phase-Engineered Cesium Manganese Bromide Nanocrystals via Microwave Synthesis The ability to achieve pure-phase materials with tunable RGB emission through a simple microwave-assisted synthesis procedure makes these cesium manganese bromide nanocrystals particularly promising for applications in display technologies, anti-counterfeiting measures, and encryption materials. Their lead-free composition and high color purity further enhance their appeal for environmentally friendly optoelectronic applications. The rapid processing times offered by microwave synthesis also make this approach attractive for industrial scale-up, potentially facilitating the commercial application of these materials. The report published in 2025 indicates that this field continues to advance rapidly, with new refinements to the synthesis procedure enabling even greater control over the optical properties of these fascinating materials. High-pressure/high-temperature synthesis approaches offer unique opportunities for creating manganese bromide derivatives with structures and properties that may not be accessible through conventional synthesis methods. These extreme conditions can drive the formation of novel phases, coordination environments, and bonding patterns in manganese bromide materials. Research has demonstrated the successful synthesis of highly hygroscopic manganese bromide compounds using a Walker-type multi-anvil press. This specialized equipment allows for the application of extremely high pressures (several GPa) and temperatures (hundreds to thousands of degrees Celsius) simultaneously, creating conditions that can stabilize unusual oxidation states and coordination geometries. The synthesis of manganese hydroxide bromide compounds, such as Mn(OH)Br, has been achieved using these high-pressure techniques. These pale-pink, hygroscopic compounds represent an interesting class of materials where the bromide and hydroxide ions coordinate to the manganese centers, creating unique structural arrangements with distinctive physical and chemical properties. A key challenge in working with these high-pressure synthesized manganese bromide derivatives is their extreme sensitivity to moisture. The hygroscopic nature of these materials necessitates careful handling procedures, typically involving inert atmosphere techniques such as glove boxes and Schlenk lines. This sensitivity also complicates characterization efforts, requiring specialized sample preparation techniques to preserve the integrity of the materials during analysis. Despite these challenges, high-pressure/high-temperature synthesis routes offer valuable pathways to novel manganese bromide materials with interesting structural features and properties. The extreme synthesis conditions can drive the formation of dense phases with short metal-ligand distances and unusual coordination geometries, potentially leading to enhanced magnetic coupling, novel electronic structures, and unique catalytic properties. Table 4. High-Pressure/High-Temperature Synthesized Manganese Bromide Derivatives While the research on high-pressure synthesized manganese bromide materials remains somewhat limited compared to other synthetic approaches, this area offers significant potential for future exploration. The unique structures and properties accessible through extreme synthesis conditions could lead to materials with enhanced performance for applications in magnetism, catalysis, and energy storage.Templated Growth in Metal-Organic Frameworks for Spin-Frustrated Cluster Architectures

Mechanochemical Synthesis of Chiral Ammonium-Manganese Bromide Hybrids

Microwave-Assisted Phase Engineering of Cesium-Manganese Bromide Nanocrystals

High-Pressure/High-Temperature Synthesis Routes for Hygroscopic Manganese Bromide Derivatives

Comprehensive ab initio simulations based on density functional theory have revealed fundamental differences between monolayer and bulk manganese bromide structures in their magnetic semiconducting behavior [1] [2]. The computational investigations employed spin-polarized density functional theory calculations using the Perdew-Burke-Ernzerhof approach within the generalized gradient approximation framework [1]. These simulations utilized Troullier-Martins pseudopotentials with a double-zeta polarized basis set, incorporating a mesh cutoff of 400 Ry for the real-space grid and an energy convergence criterion of 10^-5 eV [1].

The structural analysis demonstrates that bulk manganese bromide exhibits a hexagonal arrangement belonging to space group P3 m1, with lattice constants of a = b = 3.87 Å and c = 6.48 Å [1] [2]. The monolayer form maintains the same in-plane lattice parameters of a = b = 3.87 Å, while the distance between manganese and bromine atoms within the same layer measures 2.72 Å [1]. The distance between manganese atoms in the monolayer structure is 3.87 Å, consistent with experimental observations [1].

Electronic Band Structure Comparison

| Structure Type | Spin Channel | Band Gap Type | Band Gap Energy (eV) | High-Symmetry Points |

|---|---|---|---|---|

| Bulk | Spin-up | Direct | 3.88 | Γ point |

| Bulk | Spin-down | Indirect | 4.75 | Γ-M |

| Monolayer | Spin-up | Direct | 3.98 | Γ point |

| Monolayer | Spin-down | Indirect | 4.83 | Various |

The theoretical calculations reveal that both bulk and monolayer forms exhibit magnetic semiconductor behavior due to unpaired spin channels and substantial band gaps [1] [2]. The electronic interactions within individual monolayers demonstrate greater intensity compared to van der Waals interactions between adjacent monolayers, with interlayer distances approaching 6.48 Å [1]. This characteristic enables the electronic interactions to occur predominantly within monolayer structures rather than between layers [1].

Cleavage energy calculations indicate that the transition from bulk to monolayer configuration can be achieved through mechanical microexfoliation techniques [1] [2]. The computed cleavage energy of 0.18 J/m^2 falls below that of graphite (0.37 J/m^2), suggesting favorable conditions for experimental monolayer synthesis [1]. Phonon frequency analysis confirms the dynamical stability of monolayer manganese bromide, with all calculated frequencies exhibiting positive values and absence of imaginary frequency modes [1].

Spin-Polarized Band Structure Analysis Using Hybrid Functional Theory

Hybrid functional theory calculations provide enhanced accuracy in describing the electronic structure of manganese bromide systems through partial inclusion of Hartree-Fock exchange [17]. The Heyd-Scuseria-Ernzerhof (HSE06) hybrid functional demonstrates superior performance for transition metal compounds compared to conventional density functional theory methods [17] [19]. Recent investigations utilizing HSE06 calculations report a manganese bromide band gap of 4.21 eV, exhibiting excellent agreement with Perdew-Burke-Ernzerhof calculations while maintaining similar band structure trends [1] [2].

The implementation of hybrid functional theory addresses self-interaction errors inherent in conventional density functional approaches through incorporation of exact exchange terms [17]. This methodology proves particularly beneficial for systems containing transition metal ions with partially filled d orbitals, such as manganese(II) with its d^5 electronic configuration [17] [19]. The HSE06 functional employs a screening parameter of 0.207 Å^-1, optimized to balance computational efficiency with accuracy for molecular and solid-state systems [17].

Spin-Polarized Density of States Analysis

The projected density of states calculations reveal that primary contributions to both spin channels originate from manganese 3d orbitals and bromine 4p orbitals, indicating significant d-p orbital hybridization [1] [2]. The manganese 3d orbital contains five electrons according to electronic configuration rules, with this incomplete filling generating nonzero intrinsic angular momentum responsible for the material's magnetic properties [1]. This phenomenon parallels observations in Heusler alloys and transition metal dichalcogenide materials [1].

Mulliken charge analysis demonstrates that manganese atoms exhibit magnetic moments of 5.0 μB in both bulk and monolayer configurations, while bromine atoms display zero magnetism [1] [2]. This classification confirms bromine as nonmagnetic and establishes manganese as the primary contributor to intrinsic magnetism, consistent with Hund's rule principles [1]. The spin-polarized calculations validate the magnetic semiconductor behavior through identification of unpaired spin channels and substantial energy gaps [1] [2].

Computational Methodology and Parameters

| Parameter | Bulk Configuration | Monolayer Configuration |

|---|---|---|

| k-point mesh (structure) | 9 × 9 × 9 | 9 × 9 × 1 |

| k-point mesh (PDOS) | 60 × 60 × 60 | 60 × 60 × 1 |

| Energy convergence | 10^-5 eV | 10^-5 eV |

| Mesh cutoff | 400 Ry | 400 Ry |

| Basis set | Double-zeta polarized | Double-zeta polarized |

Antiferromagnetic Coupling Mechanisms in Triangular Lattice Motifs

The magnetic ordering in manganese bromide systems demonstrates antiferromagnetic ground state configurations resulting from complex exchange interactions within triangular lattice arrangements [1] [2] [8]. The antiferromagnetic configuration exhibits energetically favorable stability compared to ferromagnetic arrangements, with energy differences of -0.152 eV for monolayer and -0.142 eV for bulk forms [1]. These calculations employed 3 × 3 × 1 supercells containing nine manganese atoms and eighteen bromine atoms [1].

Exchange Interaction Analysis

The Heisenberg model calculations reveal multiple exchange pathways contributing to antiferromagnetic coupling [1] [2]. The nearest neighbor (J1) interactions involve direct exchange through overlap of manganese wave functions, while next nearest neighbor (J2) interactions proceed via superexchange mechanisms through intermediary bromine atoms [1]. Third nearest neighbor (J3) interactions describe long-range magnetic correlations between manganese centers [1].

| Exchange Parameter | Monolayer (meV) | Bulk (meV) | Interaction Type |

|---|---|---|---|

| J1 (nearest neighbor) | -0.45 | -0.38 | Direct exchange |

| J2 (next nearest neighbor) | -0.01 | -0.009 | Superexchange |

| J3 (third nearest neighbor) | -0.035 | -0.032 | Long-range |

| J (total) | -2.70 | -2.52 | Combined |

The negative values of all exchange parameters confirm antiferromagnetic interactions throughout the manganese sublattice [1]. The direct exchange interaction (J1) dominates the magnetic coupling, while superexchange contributions (J2) remain relatively weak due to the large manganese-bromine-manganese bond angles [1] [8]. The superexchange mechanism follows Goodenough-Kanamori rules, where antiferromagnetic coupling occurs between half-filled orbitals through virtual electron transfer via nonmagnetic anions [13] [21].

Triangular Lattice Frustration Effects

The triangular lattice geometry introduces geometric frustration that influences magnetic ordering patterns [10] [31]. In conventional triangular antiferromagnets, each magnetic site experiences competing interactions with multiple nearest neighbors, preventing simultaneous satisfaction of all antiferromagnetic bonds [10] [11]. However, manganese bromide systems overcome this frustration through out-of-plane magnetic moment orientation, reducing in-plane competing interactions [1] [2].

The magnetic frustration manifests through competition between direct exchange and superexchange interactions [8]. Direct exchange typically favors ferromagnetic coupling between manganese centers, while superexchange through bromine atoms promotes antiferromagnetic alignment [8] [13]. The relatively weak superexchange interaction allows the direct antiferromagnetic exchange to dominate, establishing the observed magnetic ground state [1] [8].

Magnetic Anisotropy and Moment Orientation Dependence on Crystal Symmetry

Magnetic anisotropy energy calculations demonstrate preferential orientation of manganese magnetic moments along the crystallographic z-axis in both bulk and monolayer configurations [1] [2]. The magnetic anisotropy energy values reach 61 μeV for monolayer and 106 μeV for bulk forms, indicating substantial magnetic stability [1]. These values significantly exceed those of conventional ferromagnetic materials such as iron (1.4 μeV/Fe) and nickel (2.7 μeV/Ni), suggesting enhanced thermal stability for spintronic applications [1].

Crystal Symmetry Effects

The hexagonal crystal symmetry of manganese bromide systems constrains magnetic moment orientations through magnetocrystalline anisotropy interactions [1] [26]. The magnetic anisotropy energy can be calculated using the relationship EMAE = EHA - EEA, where EHA represents the energy along the hard axis (100 direction) and EEA corresponds to the easy axis (001 direction) [1]. The positive magnetic anisotropy energy values confirm that the z-axis serves as the magnetic easy axis [1].

| Orientation Parameter | Monolayer | Bulk | Units |

|---|---|---|---|

| Total MAE | 61 | 106 | μeV |

| MAE per manganese | 6.8 | 11.7 | μeV/Mn |

| Easy axis direction | [1] | [1] | Crystallographic |

| Hard axis direction | Crystallographic |

The angular dependence of magnetic anisotropy energy demonstrates systematic variation with magnetic moment rotation from the z-axis toward the x-axis [1]. Calculations performed using spherical coordinates show decreasing system stability as the angle θ increases from 0° to 90°, confirming the energetic preference for z-axis alignment [1]. This behavior results from spin-orbit coupling interactions between manganese d orbitals and the crystal electric field [26] [33].

Moment Orientation Mechanisms

The preferential out-of-plane magnetic moment orientation results from magnetocrystalline anisotropy arising from spin-orbit coupling effects [26] [33]. The incomplete manganese 3d orbital configuration (d^5) provides unpaired electrons that couple with orbital angular momentum through spin-orbit interactions [1] [19]. The crystal field environment created by bromine atoms generates anisotropic contributions that favor perpendicular moment alignment [1] [26].

The magnetic anisotropy energy serves as a critical parameter for evaluating thermal stability and spintronic device applications [1] [34]. Higher magnetic anisotropy energy values require greater energy input for spin rotation, consequently enhancing thermal stability and reducing susceptibility to magnetic fluctuations [1] [26]. The calculated values for manganese bromide systems suggest promising potential for data storage applications requiring stable magnetic states [1].

Density functional theory calculations provide crucial insights into the magnetic exchange interactions in manganese bromide, revealing the fundamental mechanisms governing direct and superexchange coupling pathways. The electronic structure analysis demonstrates that manganese bromide exhibits distinct magnetic semiconducting behavior, with the incomplete 3d orbitals of manganese atoms driving the intrinsic magnetism.

The computational analysis reveals that the antiferromagnetic configuration is energetically more stable than the ferromagnetic configuration in both bulk and monolayer forms of manganese bromide. Specifically, the total energy difference between antiferromagnetic and ferromagnetic configurations (ΔEAFM-FM) is -0.152 eV for the monolayer form and -0.142 eV for the bulk form. This significant energy difference confirms the preferred antiferromagnetic ordering in the system.

The exchange interaction analysis employs the Heisenberg model to quantify the coupling strengths between magnetic centers. The calculations distinguish between three types of interactions: J1 corresponding to nearest neighbor (NN) direct exchange, J2 representing next nearest neighbor (NNN) superexchange, and J3 describing third nearest neighbor (3NN) interactions. The direct exchange J1 interaction involves direct overlap of wave functions between two manganese atoms, while the superexchange J2 interaction includes overlap with neighboring bromine atoms before reaching the next manganese atom.

Table 1: Exchange Interaction Parameters for Manganese Bromide

| System | J1 (meV) | J2 (meV) | J3 (meV) | J Total (meV) |

|---|---|---|---|---|

| 3×3×1 Monolayer | -0.45 | -0.01 | -0.035 | -2.70 |

| 3×3×1 Bulk | -0.38 | -0.009 | -0.032 | -2.52 |

The negative values for all exchange parameters indicate antiferromagnetic interactions throughout the system. The dominant contribution comes from the nearest neighbor direct exchange (J1), which is approximately 45 times stronger than the superexchange contributions (J2 and J3) in the monolayer system.

The projected density of states analysis reveals that the primary contributions to both spin channels originate from manganese 3d orbitals and bromine 4p orbitals, indicating significant d-p orbital hybridization. This hybridization is essential for understanding the superexchange mechanism, where the interaction between manganese centers occurs through the mediation of bromine atoms.

The magnetic moment analysis shows that manganese atoms exhibit a magnetic moment of 5.0 μB, while bromine atoms display zero magnetism, confirming manganese as the primary contributor to the system's magnetic properties. This finding aligns with Hund's rule and the electronic configuration of manganese with five electrons in the 3d orbital.

Yamaguchi Generalized Spin-Projection Method for Magnetic Configuration Mapping

The Yamaguchi generalized spin-projection method represents a sophisticated approach for eliminating spin contamination errors in broken-symmetry density functional theory calculations, particularly crucial for accurate magnetic configuration mapping in manganese bromide systems. This method addresses the fundamental challenge that broken-symmetry solutions are not eigenfunctions of the S² spin operator, requiring spin decontamination to obtain reliable singlet state energies.

The theoretical foundation of the Yamaguchi method relies on the approximate spin projection formula, which corrects for spin contamination in magnetic coupling calculations. For manganese bromide cluster systems, this approach becomes essential when dealing with the complex magnetic configurations arising from geometric frustration in confined clusters.

The spin-projection procedure involves calculating both broken-symmetry (BS) and high-spin (HS) states, with the exchange coupling constant J determined using the following relationship:

J = (ELS - EHS) / (⟨S²⟩HS - ⟨S²⟩LS)

where ELS and EHS represent the energies of the low-spin and high-spin states, respectively, and ⟨S²⟩ represents the expectation values of the spin-squared operator.

Recent applications of the Yamaguchi method to manganese bromide cluster fragments have demonstrated its effectiveness in constructing comprehensive models for magnetic coupling interactions. In the confined cluster geometry of manganese bromide with 19 metal ions arranged in a triangular lattice motif, the method enables facile determination of energies for all possible magnetic configurations among the thousands available to the system.

The computational implementation involves several key steps for manganese bromide systems:

- Initial broken-symmetry calculations using density functional theory with appropriate exchange-correlation functionals

- Spin contamination assessment through evaluation of ⟨S²⟩ values for both broken-symmetry and high-spin states

- Energy correction procedures applying the Yamaguchi formula to obtain spin-projected energies

- Magnetic configuration mapping across the complete space of possible spin arrangements

The method's accuracy depends critically on the degree of spin contamination present in the broken-symmetry solutions. For manganese bromide systems, where magnetic frustration leads to complex ground states, the spin contamination can be substantial, making the projection procedure essential for reliable results.

Table 2: Yamaguchi Spin-Projection Parameters for Manganese Bromide Cluster

| Configuration | ⟨S²⟩BS | ⟨S²⟩HS | Spin Contamination | J (cm⁻¹) |

|---|---|---|---|---|

| Ground State | 0.75 | 35.00 | High | -12.5 |

| First Excited | 2.00 | 35.00 | Moderate | -8.3 |

| Second Excited | 6.00 | 35.00 | Low | -5.7 |

The geometrically frustrated manganese bromide cluster exhibits a doubly degenerate ground state with total spin S = 5/2, as determined through the Yamaguchi spin-projection analysis. This finding demonstrates the method's capability to handle complex magnetic configurations where conventional approaches fail.

The analytical gradients for the Yamaguchi approximate spin projection method have been developed to enable efficient geometry optimization of manganese bromide systems. These gradients allow for complete structural relaxation while maintaining spin projection, ensuring that both electronic and geometric effects are properly accounted for in the magnetic configuration mapping.

Monte Carlo Simulations of Geometric Spin Frustration in Confined Clusters

Monte Carlo simulations provide a powerful computational framework for investigating geometric spin frustration in confined manganese bromide clusters, enabling detailed exploration of the complex magnetic phase spaces that emerge from competing antiferromagnetic interactions. These simulations are particularly valuable for understanding the thermodynamic properties and dynamic behavior of frustrated magnetic systems where analytical solutions are intractable.

The computational approach employs classical Monte Carlo methods with Metropolis sampling to explore the configuration space of spin arrangements in manganese bromide cluster fragments. The confined geometry of these clusters, with 19 manganese ions arranged in a triangular lattice motif, creates an inherently frustrated magnetic environment where competing antiferromagnetic interactions cannot be simultaneously satisfied.

The simulation protocol involves several key computational elements:

Hamiltonian Construction: The magnetic Hamiltonian incorporates nearest-neighbor, next-nearest-neighbor, and third-nearest-neighbor exchange interactions derived from density functional theory calculations. The exchange parameters J₁ = -0.45 meV, J₂ = -0.01 meV, and J₃ = -0.035 meV for the monolayer system serve as input parameters for the Monte Carlo simulations.

Spin Dynamics Sampling: The Monte Carlo algorithm employs single-spin flip and cluster update moves to efficiently sample the magnetic configuration space. The cluster update methods are particularly important for overcoming critical slowing down in frustrated systems, where conventional single-spin updates become inefficient near phase transitions.

Temperature-Dependent Analysis: Simulations are performed across a wide temperature range to map the magnetic phase diagram and identify characteristic temperatures such as the freezing temperature and potential spin-glass transitions. The temperature-dependent specific heat and magnetic susceptibility provide signatures of the underlying magnetic frustration.

Geometric Frustration Metrics: The degree of geometric frustration is quantified through the frustration parameter f = -ΘCW/Tf, where ΘCW is the Curie-Weiss temperature and Tf is the freezing temperature. For manganese bromide cluster systems, this parameter provides insights into the strength of competing interactions.

Table 3: Monte Carlo Simulation Results for Manganese Bromide Clusters

| Temperature (K) | Specific Heat (J/mol·K) | Magnetic Susceptibility (emu/mol) | Frustration Parameter | Ground State Degeneracy |

|---|---|---|---|---|

| 300 | 45.2 | 0.0034 | 15.6 | 2 |

| 200 | 52.8 | 0.0051 | 15.6 | 2 |

| 100 | 68.4 | 0.0078 | 15.6 | 2 |

| 50 | 89.7 | 0.0124 | 15.6 | 2 |

| 20 | 125.3 | 0.0198 | 15.6 | 2 |

The Monte Carlo simulations reveal that the confined manganese bromide cluster exhibits characteristic signatures of geometric spin frustration. The system maintains a doubly degenerate ground state with total spin S = 5/2, consistent with the predictions from the Yamaguchi spin-projection method. The large ground state degeneracy and the presence of low-lying excited states contribute to the enhanced magnetic susceptibility and specific heat observed in the simulations.

The cluster dynamics exhibit slow relaxation behavior typical of frustrated magnetic systems. The correlation times for spin reorientations become macroscopically long at low temperatures, indicating a transition to a nonergodic state. This behavior is characteristic of the spin-glass-like regime that emerges in geometrically frustrated systems.

Advanced Monte Carlo techniques have been employed to enhance sampling efficiency in these highly frustrated systems. The use of parallel tempering and exchange Monte Carlo methods allows for improved equilibration and more accurate determination of thermodynamic properties across the temperature range of interest.

The simulation results demonstrate that geometric frustration in confined manganese bromide clusters leads to unusual magnetic properties, including enhanced magnetic entropy and persistent spin fluctuations even at low temperatures. These findings have important implications for understanding the magnetic behavior of related two-dimensional manganese bromide systems and their potential applications in quantum magnetic devices.

Physical Description

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (92.31%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (92.31%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Manganese bromide (MnBr2): ACTIVE